2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
Description
2,5-Dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide is a synthetic sulfonamide derivative incorporating a substituted indole moiety. Its structure features a 2,5-dimethoxybenzenesulfonamide group linked via an ethyl chain to a 2-methyl-5-(trifluoromethoxy)indole core.
Properties
Molecular Formula |
C20H21F3N2O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2,5-dimethoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H21F3N2O5S/c1-12-15(16-10-14(30-20(21,22)23)4-6-17(16)25-12)8-9-24-31(26,27)19-11-13(28-2)5-7-18(19)29-3/h4-7,10-11,24-25H,8-9H2,1-3H3 |
InChI Key |
CAMQYNMBCUCKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cyclization
- Starting Material : 4-Trifluoromethoxy-2-methylaniline undergoes iodination at the 5-position using iodine monochloride in acetic acid.
- Fischer Indole Synthesis : The iodinated aniline is reacted with ethyl vinyl ketone in the presence of hydrochloric acid to form 2-methyl-5-(trifluoromethoxy)-1H-indole .
Side Chain Introduction
- Mannich Reaction : The indole derivative is treated with formaldehyde and ethylamine hydrochloride in ethanol to introduce the ethylamine side chain at the 3-position.
- Reductive Amination : Alternatively, the side chain is installed via a Buchwald–Hartwig coupling using palladium catalysts, followed by reduction with sodium cyanoborohydride.
Optimization Challenges :
- The trifluoromethoxy group’s electron-withdrawing nature necessitates careful control of reaction pH and temperature to avoid decomposition.
- Yields for the indole ethylamine intermediate range from 55% (Mannich route) to 78% (coupling-reduction route).
Sulfonamide Bond Formation
The final coupling step involves reacting 2,5-dimethoxybenzenesulfonyl chloride with the indole ethylamine intermediate:
Reaction Setup :
Mechanism :
Yield and Purity :
- Crude yields of 85–90% are typical, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane).
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3): Key signals include δ 7.82 (s, 1H, indole NH), 6.90–7.10 (m, 3H, aromatic protons), and 3.85 (s, 6H, methoxy groups).
- MS (ESI+) : m/z 513.2 [M+H]+ confirms the molecular weight.
Optimization and Yield Considerations
Critical Parameters
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
-
Hydrolysis : The sulfonamide group (-SO₂NH-) can undergo hydrolysis under acidic or basic conditions, potentially leading to sulfonic acid derivatives.
-
Nucleophilic Substitution : The electrophilic sulfur center may participate in substitution reactions, though steric hindrance from bulky substituents could limit reactivity .
Indole Core Reactions
-
Electrophilic Substitution : The indole’s aromatic system may undergo further derivatization via electrophilic substitution, particularly at positions adjacent to the trifluoromethoxy group.
-
Metal-Catalyzed Coupling : The indole’s C-3 position could serve as a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
Methoxy Group Reactions
-
Demethylation : Under strongly acidic conditions, methoxy groups may undergo cleavage, forming phenolic derivatives.
-
Electrophilic Aromatic Substitution : Methoxy groups enhance electron density, facilitating reactions such as nitration or halogenation.
Key Reaction Data
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Sulfonamide formation | Benzene sulfonyl chloride, pyridine | High yields under controlled basic conditions |
| Indole substitution | Electrophile (e.g., nitronium ion), | Preferential substitution at C-3 position |
| SN2 coupling | Alkyl halide, NaH or DIEA | Steric hindrance limits efficiency |
| Hydrolysis | HCl or NaOH, heat | Formation of sulfonic acid derivatives |
Research Insights
-
Synthetic Optimization : Reaction yields depend critically on solvent choice and temperature control. For example, acetonitrile enhances solubility of indole derivatives, while toluene may stabilize intermediates.
-
Functional Group Interplay : The trifluoromethoxy group on the indole likely influences electronic properties, directing reactivity to specific positions.
-
Analytical Validation : Techniques like NMR and HPLC are essential for confirming structural integrity post-reaction.
Comparison with Analogous Compounds
| Compound | Structural Difference | Reactivity Highlight |
|---|---|---|
| 4-Methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide | Monosubstituted benzene ring | Reduced electron density limits substitution |
| N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide | No methoxy groups | Increased acidity at sulfonamide group |
Mechanistic Considerations
The compound’s reactivity is governed by:
-
Electron-donating effects of methoxy groups on the benzene ring, enhancing nucleophilicity.
-
Trifluoromethoxy substitution on the indole, which may deactivate adjacent positions via electron withdrawal.
-
Sulfonamide’s ambident nucleophilicity , enabling participation in both substitution and hydrolysis reactions.
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Scientific Research Applications
2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with indole- and sulfonamide-containing analogs, particularly those reported in synthetic medicinal chemistry studies. A key comparison can be drawn with N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41) , which serves as a relevant analog for analysis. Below is a detailed comparative assessment:
Key Structural and Functional Differences
Sulfonamide Substituents :
- The target compound employs electron-donating methoxy groups (2,5-dimethoxy), which may enhance solubility and hydrogen-bonding interactions. In contrast, Compound 41 uses electron-withdrawing trifluoromethyl groups (2,5-bis(trifluoromethyl)), increasing lipophilicity and steric bulk .
Compound 41 features a 4-chlorobenzoyl group at the indole’s 1-position, which may confer distinct steric and electronic effects on receptor binding .
Linker Chemistry :
- The ethyl chain in the target compound offers conformational flexibility, whereas the acetamide linker in Compound 41 provides rigidity and hydrogen-bonding capacity.
Research Implications and Limitations
The structural variations between these compounds highlight the importance of substituent effects on physicochemical and pharmacological properties. However, direct biological or pharmacokinetic data for the target compound are absent in the provided evidence, limiting a functional comparison.
Q & A
Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental or biological matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) for sample preparation. Condition cartridges with 2 mL methanol followed by 2 mL Milli-Q water. Load 100 mL of filtered (GF/F 0.7 μm) sample spiked with deuterated internal standards (e.g., BP-3-d5, triclosan-d3) to correct for matrix effects .
- LC-MS/MS: Employ reverse-phase chromatography with a C18 column and a gradient of methanol/water (0.1% formic acid). Use MRM (multiple reaction monitoring) for quantification, ensuring a detection limit ≤ 1 ng/L in wastewater .
- Validation: Include recovery studies (70–120%) and matrix-matched calibration to address ion suppression/enhancement.
Q. What synthetic methodologies are effective for preparing this compound?
Methodological Answer:
- Key Steps:
- Indole Core Synthesis: Start with 2-methyl-5-(trifluoromethoxy)-1H-indole. Introduce the ethyl linker via alkylation using 1,2-dibromoethane under basic conditions (NaH/THF, 0°C to room temperature) .
- Sulfonamide Coupling: React the indole-ethylamine intermediate with 2,5-dimethoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .
- Catalysis: Optimize coupling yields (≥80%) using Pd(PPh₃)₄ (2.5 mol%) in THF under argon .
Q. How can researchers assess the solubility and stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Solubility Testing: Use shake-flask method in buffers (pH 2–10) at 25°C. Quantify via UV-Vis (λ = 280 nm) or HPLC-UV .
- Stability Studies: Incubate solutions at 4°C, 25°C, and 40°C for 72 hours. Monitor degradation via LC-MS, noting hydrolysis at the sulfonamide bond under acidic conditions (pH < 3) .
Advanced Research Questions
Q. How can DFT calculations elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
Q. Table 1: Key DFT-Derived Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.12 | Predicts oxidation susceptibility |
| LUMO Energy | -1.98 | Indicates reduction potential |
| Energy Gap (ΔE) | 4.14 | Suggests moderate kinetic stability |
Q. What strategies optimize reaction yield and purity in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Apply a 2³ factorial design to optimize temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Use ANOVA to identify critical factors (e.g., temperature contributes 65% variance) .
- Process Intensification: Use continuous-flow reactors with immobilized Pd catalysts to reduce byproducts (e.g., dimerization < 5%) .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Orthogonal Assays: Compare results from enzyme inhibition (e.g., COX-2 IC₅₀) and cell-based assays (e.g., NF-κB luciferase reporter). Discrepancies may arise from off-target effects or metabolic instability .
- Metabolite Profiling: Incubate the compound with liver microsomes (human/rat) and identify metabolites via HRMS. Hydroxylation at the indole 4-position is a major pathway, altering activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
